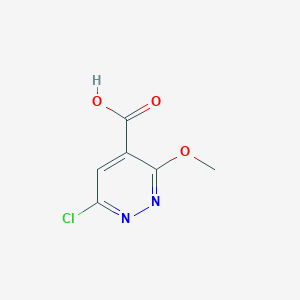
2,5-Diethyl-2,5-dimethyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethyl-2,5-dimethyloxolane is a nonpolar, nonperoxide-forming ether solvent. It is known for its sustainable synthesis and high atom economy, making it an environmentally friendly alternative to traditional solvents. This compound is particularly notable for its stability and nonperoxide-forming nature, which enhances its safety profile in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Diethyl-2,5-dimethyloxolane can be synthesized from renewable sources with high atom economy (97%) and reaction mass efficiency (94%). The synthesis involves the substitution of all hydrogen atoms at the α-position to the ethereal oxygen with alkyl groups, such as methyl and ethyl groups . Quantum mechanical calculations and DP4+ probability modeling indicate that the cis isomer of this compound is most plausible, although actual NMR data suggest a 1:1 mixture of cis and trans isomers .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes, emphasizing sustainable and bio-based methods. The process ensures high yields and minimal waste, aligning with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethyl-2,5-dimethyloxolane undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing agents. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. the compound’s stability often leads to high yields of the desired products .
Applications De Recherche Scientifique
2,5-Diethyl-2,5-dimethyloxolane has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent in organic synthesis, particularly in reactions requiring nonpolar solvents.
Biology: The compound’s nonmutagenic nature makes it suitable for use in biological assays and experiments.
Industry: This compound is used in the extraction of natural products and the creation of hydrophobic coatings.
Mécanisme D'action
The mechanism by which 2,5-Diethyl-2,5-dimethyloxolane exerts its effects is primarily related to its solvent properties. The substitution of hydrogen atoms with alkyl groups inhibits the formation of explosive peroxides, enhancing its stability. The compound’s nonpolar character allows it to dissolve nonpolar substances effectively, making it a versatile solvent in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyloxolane: Another nonpolar, nonperoxide-forming ether solvent.
Tetrahydrofuran: A commonly used ether solvent with different solvation properties.
Uniqueness
2,5-Diethyl-2,5-dimethyloxolane is unique due to its high atom economy, reaction mass efficiency, and nonperoxide-forming nature. These properties make it a safer and more sustainable alternative to traditional solvents .
Propriétés
Numéro CAS |
6285-11-6 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2,5-diethyl-2,5-dimethyloxolane |
InChI |
InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,6-2)11-9/h5-8H2,1-4H3 |
Clé InChI |
PQPOMEZLVLVHBV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(O1)(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(15R)-5-chloro-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B14020988.png)
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)


![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)





